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Compound of Interest

Compound Name: Monosodium oxoglurate

Cat. No.: B1591086

A Comparative Sensory Analysis: Monosodium
Glutamate vs. Mushroom Extract

In the realm of flavor enhancement, the fifth taste, umami, plays a pivotal role. Monosodium
glutamate (MSG) has long been the gold standard for imparting this savory flavor. However,
with a growing consumer demand for natural ingredients, umami-rich mushroom extracts are
emerging as a prominent alternative. This guide provides an objective comparison of the
sensory performance of MSG and a natural mushroom extract, supported by experimental
data, detailed protocols, and an exploration of the underlying umami taste signaling pathway.

Quantitative Sensory Data

A study by Wang et al. (2019) provides valuable quantitative data on the sensory attributes of
chicken soup flavored with either MSG or a mushroom concentrate (MC). The "degree of
difference from control" (DODC) test was utilized, where a higher score indicates a greater
perceived intensity of the attribute compared to a control soup with no flavor enhancer.[1][2]
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Mushroom
. . MSG (Mean DODC Concentrate (MC)
Sensory Attribute Concentration
Score) (Mean DODC
Score)
Overall Flavor 0.1% 4.5 4.2
Meaty Flavor 0.1% 4.1 3.8
Chicken Flavor 0.1% 3.9 3.5
Saltiness 0.1% 3.8 3.6
Umami Taste 0.1% 4.3 4.0

Data sourced from Wang et al. (2019).[1][2]

The results indicate that at a 0.1% concentration, MSG generally exhibits a slightly stronger
enhancement of all measured sensory attributes compared to the mushroom concentrate.[1]
However, the mushroom concentrate still demonstrates a significant flavor-enhancing effect,
closely resembling MSG in its ability to boost overall flavor, saltiness, and umami taste.

Experimental Protocols

The following is a detailed methodology for the sensory analysis cited above, providing a
framework for reproducible research.

Sensory Evaluation of Umami Taste in Chicken Soup

Objective: To quantify and compare the sensory enhancement effects of Monosodium
Glutamate (MSG) and a mushroom concentrate (MC) on the flavor profile of chicken soup.

Methodology: Degree of Difference from Control (DODC) Test

The DODC method is employed to determine if a perceptible overall difference exists between
a control product and test products, particularly when the base product may have inherent
variability.

Panelists:
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o Apanel of 8-10 experienced sensory assessors, trained in the principles of sensory
evaluation, were selected.

» Panelists were screened for their ability to detect and scale the intensity of the five basic
tastes: sweet, sour, salty, bitter, and umami.

Sample Preparation:

Control Sample: A base chicken soup was prepared without any flavor enhancers.

Test Samples:

o MSG was added to the base chicken soup to achieve a final concentration of 0.1% (w/v).

o Mushroom concentrate (MC) was added to the base chicken soup to achieve a final
concentration of 0.1% (w/v).

All soup samples were heated to a uniform serving temperature of 60°C £ 2°C before being
presented to the panelists.

Samples were coded with three-digit random numbers to prevent bias.

Sensory Evaluation Procedure:

o Panelists were seated in individual sensory booths under controlled lighting and
environmental conditions.

o Each panelist was presented with the identified control sample first, followed by the coded
test samples in a randomized order.

o Panelists were instructed to cleanse their palates with deionized water and unsalted crackers
before and between tasting each sample.

o For each test sample, panelists rated the degree of difference from the control for specific
attributes (Overall Flavor, Meaty Flavor, Chicken Flavor, Saltiness, and Umami Taste) using a
9-point category scale, where 0 = no difference and 9 = extremely large difference.
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o Data was collected and analyzed statistically to determine the mean DODC scores for each
attribute.

Signaling Pathways and Experimental Workflow

To understand the biological basis of umami perception and the structure of the sensory
experiment, the following diagrams are provided.

Click to download full resolution via product page

Caption: Umami Taste Signaling Pathway.
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Caption: Sensory Analysis Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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